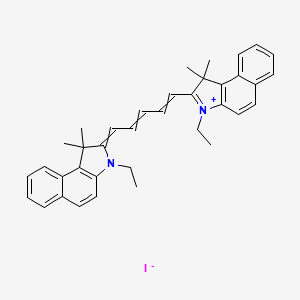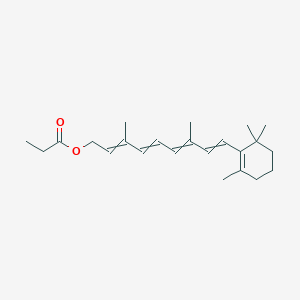
1,3-Butadienylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylbutadiene, also known as 1-phenyl-1,3-butadiene, is an organic compound with the molecular formula C10H10. It is a derivative of butadiene with a phenyl group attached to the first carbon of the butadiene chain. This compound is known for its applications in polymer chemistry and as a reagent in various organic synthesis reactions .
Preparation Methods
1-Phenylbutadiene can be synthesized through several methods:
Chemical Reactions Analysis
1-Phenylbutadiene undergoes various chemical reactions:
Oxidation: It can be oxidized to form phenylbutadiene epoxide using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Hydrogenation of 1-Phenylbutadiene in the presence of a palladium catalyst yields 1-phenylbutane.
Scientific Research Applications
1-Phenylbutadiene has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.
Biology: While not commonly used directly in biological research, derivatives of 1-Phenylbutadiene are studied for their potential biological activities.
Medicine: Research is ongoing to explore the potential medicinal properties of 1-Phenylbutadiene derivatives, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Phenylbutadiene primarily involves its ability to undergo polymerization and form stable polymers. The phenyl group attached to the butadiene chain influences the reactivity and stability of the compound during polymerization. The polymerization process can be initiated through cationic or radical mechanisms, leading to the formation of poly(1-phenylbutadiene) with specific properties .
Comparison with Similar Compounds
1-Phenylbutadiene can be compared with other similar compounds:
1-Phenyl-1,3-butadiene: This is a stereoisomer of 1-Phenylbutadiene with different spatial arrangements of atoms.
1-Phenethyl-1,3-butadiene: This compound has an ethyl group attached to the phenyl ring, which affects its reactivity and polymerization behavior.
1-(4-Methoxyphenyl)-1,3-butadiene: The presence of a methoxy group on the phenyl ring alters the electronic properties and reactivity of the compound.
1-Phenylbutadiene stands out due to its unique combination of a phenyl group and a butadiene chain, which imparts specific reactivity and polymerization characteristics that are valuable in various industrial and research applications.
Properties
IUPAC Name |
buta-1,3-dienylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h2-9H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKRXPZXQLARHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL](/img/structure/B12506611.png)

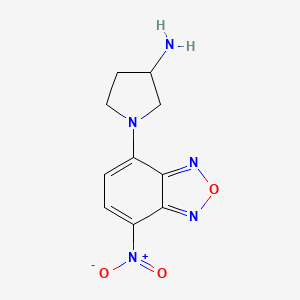
![3-(2-chloro-4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12506637.png)
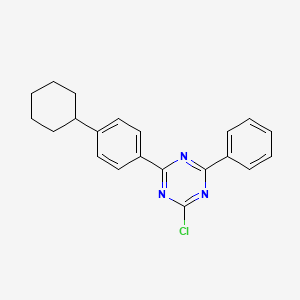

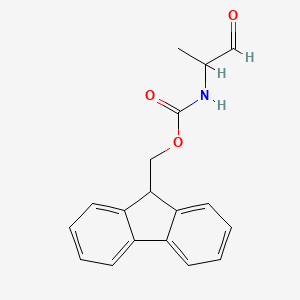
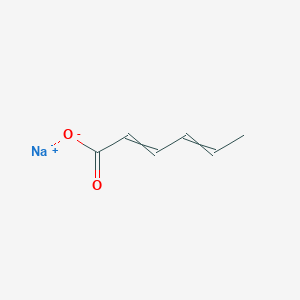
![N-[(E)-(4-chlorophenyl)methylene]-2-methylpropane-2-sulfinamide](/img/structure/B12506665.png)
![2-[(4-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12506672.png)
![7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole](/img/structure/B12506675.png)

